molecular formula C23H22N2O2 B610390 Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate CAS No. 1400742-17-7

Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate

Cat. No. B610390
M. Wt: 358.44
InChI Key: ZAVGICCEAOUWFM-UHFFFAOYSA-N

Description

Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, also known as 1-Pentyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide, is a synthetic cannabinoid . It’s a newly introduced synthetic cannabinoid in the drug market .


Synthesis Analysis

This compound was found to undergo thermal decomposition during gas chromatography–mass spectrometry (GC–MS), probably because of the presence of an ester bond in its structure . When QUPIC dissolved in methanol or ethanol was analyzed by GC–MS, most of the QUPIC decomposed to give thermal degradation products .


Molecular Structure Analysis

The molecular formula of this compound is C23H23N3O . The InChI is InChI=1S/C23H23N3O/c1-2-3-6-15-26-16-19 (18-11-4-5-13-21 (18)26)23 (27)25-20-12-7-9-17-10-8-14-24-22 (17)20/h4-5,7-14,16H,2-3,6,15H2,1H3, (H,25,27) .


Chemical Reactions Analysis

During GC–MS analysis, QUPIC was found to undergo thermal decomposition, probably due to the presence of an ester bond in its structure . The degradation products were identified as methyl 1-pentyl- (1 H -indole)-3-carboxylate, ethyl 1-pentyl- (1 H -indole)-3-carboxylate, and methyl indole-3-carboxylate .


Physical And Chemical Properties Analysis

This compound is a white or off-white crystalline solid . It has a high melting point, is soluble in organic solvents such as methanol and ethanol, and is almost insoluble in water .

Scientific Research Applications

Forensic Toxicology

Application Summary

PB-22 is a newly introduced synthetic cannabinoid found in the drug market . It has been detected in herbal products and is sold under the name of PB-22 by Internet vendors .

Methods of Application

This drug was found to undergo thermal decomposition during gas chromatography–mass spectrometry (GC–MS), probably because of the presence of an ester bond in its structure . The effects of various parameters, such as injection methods (splitless or split, and split ratio), injector temperatures, and injector liners on the thermal degradation of PB-22 were studied .

Results or Outcomes

Split injection was effective in avoiding degradation. When performing splitless injection, an injector temperature of 250 °C and a surface deactivated injector liner without glass wool minimized the degradation and enhanced the sensitivity . These results indicate that special attention is required for GC–MS analysis of PB-22 .

properties

IUPAC Name

quinolin-8-yl 1-pentylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVGICCEAOUWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856177
Record name Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate

CAS RN

1400742-17-7
Record name PB 22
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name QUPIC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PB-22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM6J8F29FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
50
Citations
T Takayama, M Suzuki, K Todoroki… - Biomedical …, 2014 - Wiley Online Library
The metabolism by human liver microsomes of several new illicit drugs, that is, N‐(1‐amino‐3,3‐dimethyl‐1‐oxobutan‐2‐yl)‐1‐(4‐fluorobenzyl)‐1H‐indazole‐3‐ carboxamide (ADB‐…
N Uchiyama, S Matsuda, M Kawamura… - Forensic …, 2013 - Springer
We identified two new-type cannabimimetic quinolinyl carboxylates, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC, 1) and quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-…
Number of citations: 198 link.springer.com
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic …, 2014 - Springer
Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) is a newly introduced synthetic cannabinoid in the drug market. This drug was found to undergo thermal decomposition during …
Number of citations: 57 link.springer.com
Drug Enforcement Administration … - Federal …, 2014 - pubmed.ncbi.nlm.nih.gov
… The substances are: Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (PB-22; QUPIC); quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (5-fluoro-PB-22; 5F-PB-22); N-(1-amino-3-…
Number of citations: 31 pubmed.ncbi.nlm.nih.gov
Y Goda - researchgate.net
We identified two new-type cannabimimetic quinolinyl carboxylates, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC, 1) and quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-…
Number of citations: 0 www.researchgate.net
Drug Enforcement Administration … - Federal …, 2016 - pubmed.ncbi.nlm.nih.gov
… The substances are: quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (PB-22; QUPIC); quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (5-fluoro-PB-22; 5F-PB-22); N-(1-amino-3-…
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
Drug Enforcement Administration … - Federal …, 2016 - pubmed.ncbi.nlm.nih.gov
… With the issuance of this final rule, the Drug Enforcement Administration places quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (PB-22; QUPIC), quinolin-8-yl 1-(5-fluoropentyl)-1H-indole…
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
V Shevyrin, V Melkozerov, A Nevero, O Eltsov… - Forensic Science …, 2013 - Elsevier
By means of gas chromatography with high resolution mass spectrometry (GC–HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass …
Number of citations: 61 www.sciencedirect.com
G Corli, M Tirri, R Arfè, S Bilel, B Marchetti… - Emerging Trends in …, 2022 - Elsevier
Novel Psychoactive Substances newly introduced on the drug market are constantly changing patterns of drug consumption. Among these, Synthetic Cannabinoids (SCs) mainly …
Number of citations: 3 www.sciencedirect.com
SD Brandt, PV Kavanagh, F Westphal… - Drug Testing and …, 2021 - Wiley Online Library
… Examples reported in the literature include quinolin-8-ol detection during the analysis of quinolin-8-yl-1-pentyl-1H-indole-3-carboxylate (PB-22, 28) 41, 42 and QMPSB (1) 29 as a …

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